molecular formula C10H12ClN3O B1436679 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride CAS No. 1170187-60-6

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Cat. No. B1436679
M. Wt: 225.67 g/mol
InChI Key: MXPJUNGAGOKXFD-UHFFFAOYSA-N
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Description

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They have been used clinically to treat diverse pathological conditions .


Synthesis Analysis

Quinazolinones can be synthesized through various methods . One common approach involves the amidation of 2-aminobenzoic acid derivatives . The derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .


Molecular Structure Analysis

Quinazoline is a nitrogen-containing fused heterocycle, and with an additional carbonyl linkage, it forms two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .


Chemical Reactions Analysis

Quinazolinone derivatives have diverse reactivity. The 2-methyl group, the 3-amino group, and other positions on the ring can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reaction with metal ions . Other reactions such as the Mannich reaction and cycloaddition reaction can also occur .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride have been investigated for their antimicrobial properties. A study by Alagarsamy et al. (2007) synthesized derivatives of this compound and tested them against various pathogenic bacteria and fungi, showing significant antibacterial and antifungal activities (Alagarsamy et al., 2007).

Histamine H1-Receptor Blocking

Alagarsamy (2004) reported the synthesis of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones and their evaluation as histamine H1-receptor blockers. These compounds showed potential in inhibiting histamine-induced contractions (Alagarsamy, 2004).

AMPA Receptor Antagonists

Chenard et al. (2001) explored 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones with a methylamino tether group for AMPA receptor inhibition. They found new AMPA receptor antagonists through this research, highlighting the potential of quinazolin-4-ones in neurological applications (Chenard et al., 2001).

Anticonvulsant Agents

A study by Archana et al. (2002) synthesized novel thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents. They found that these compounds exhibited significant anticonvulsant activity (Archana et al., 2002).

Antiparkinsonian Agents

Kumar et al. (2012) developed quinazolinone derivatives with potential as antiparkinsonian agents. Their research demonstrated the synthesis and screening of these compounds for antiparkinsonian activity (Kumar et al., 2012).

Antihypertensive Activity

Alagarsamy and Pathak (2007) synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated them for antihypertensive activity. Their findings indicated significant antihypertensive effects (Alagarsamy & Pathak, 2007).

Synthesis of Radio-labelled Compounds

Saemian et al. (2009) focused on the synthesis of carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones for potential applications in radiopharmaceuticals (Saemian et al., 2009).

Corrosion Inhibition

Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate these compounds' efficiency in protecting metallic surfaces (Errahmany et al., 2020).

Future Directions

Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Future research may focus on synthesizing new quinazolinone derivatives and evaluating their biological activities to discover potential new drugs .

properties

IUPAC Name

2-(methylaminomethyl)-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJUNGAGOKXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bayrak, F Mohr, K Kolb, M Szpakowska… - Journal of Medicinal …, 2022 - ACS Publications
The atypical chemokine receptor 3 (ACKR3), formerly known as CXC-chemokine receptor 7 (CXCR7), has been postulated to regulate platelet function and thrombus formation. Herein, …
Number of citations: 2 pubs.acs.org

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